molecular formula C11H8FNO3 B14037640 Methyl 5-fluoro-2-(oxazol-2-yl)benzoate

Methyl 5-fluoro-2-(oxazol-2-yl)benzoate

Cat. No.: B14037640
M. Wt: 221.18 g/mol
InChI Key: SNQAQKDWFFYFRE-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-2-(oxazol-2-yl)benzoate is a fluorinated aromatic ester with an oxazole ring This compound is of interest due to its unique chemical structure, which combines a fluorinated benzene ring with an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-fluoro-2-(oxazol-2-yl)benzoate typically involves the formation of the oxazole ring followed by the introduction of the fluorine atom. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The fluorine atom can be introduced via nucleophilic substitution reactions using fluorinating agents such as potassium fluoride (KF) in the presence of a phase-transfer catalyst like 18-crown-6 .

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally benign solvents and reagents. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-2-(oxazol-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring or the ester group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 5-fluoro-2-(oxazol-2-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-2-(oxazol-2-yl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorine atom can enhance the compound’s binding affinity to its molecular targets, increasing its potency and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-fluoro-2-(oxazol-2-yl)benzoate is unique due to its specific combination of a fluorinated benzene ring and an oxazole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H8FNO3

Molecular Weight

221.18 g/mol

IUPAC Name

methyl 5-fluoro-2-(1,3-oxazol-2-yl)benzoate

InChI

InChI=1S/C11H8FNO3/c1-15-11(14)9-6-7(12)2-3-8(9)10-13-4-5-16-10/h2-6H,1H3

InChI Key

SNQAQKDWFFYFRE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)F)C2=NC=CO2

Origin of Product

United States

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